1-Cyclohexylhex-1-en-3-one
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Overview
Description
1-Cyclohexylhex-1-en-3-one is an organic compound characterized by a cyclohexyl group attached to a hex-1-en-3-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexylhex-1-en-3-one can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with hex-1-en-3-one under controlled conditions. This reaction typically requires an inert atmosphere and a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction proceeds via nucleophilic addition, followed by dehydration to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of cyclohexylhex-1-en-3-one precursors. This process often utilizes palladium or platinum catalysts and operates under high-pressure hydrogen gas. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexylhex-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of cyclohexylhexane derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the alpha position of the enone group, using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (e.g., bromine) or organometallic reagents (e.g., Grignard reagents).
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Cyclohexylhexane derivatives.
Substitution: Halogenated or organometallic-substituted products.
Scientific Research Applications
1-Cyclohexylhex-1-en-3-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexylhex-1-en-3-one involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can participate in further chemical transformations, influencing biological pathways and chemical processes.
Comparison with Similar Compounds
Cyclohexanone: A structurally related compound with a ketone group on a cyclohexane ring.
Hex-1-en-3-one: A simpler enone structure without the cyclohexyl group.
Properties
CAS No. |
61759-47-5 |
---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-cyclohexylhex-1-en-3-one |
InChI |
InChI=1S/C12H20O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h9-11H,2-8H2,1H3 |
InChI Key |
AFKGEWBQCMCEET-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C=CC1CCCCC1 |
Origin of Product |
United States |
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